
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a benzoic acid methyl ester moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with a benzoic acid derivative. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The Boc group provides steric protection, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-acetylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-benzylaminoethyl)benzoic acid methyl ester
- 2-(1-Amino-2-carbamoylaminoethyl)benzoic acid methyl ester
Uniqueness
2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is unique due to the presence of the Boc group, which provides enhanced stability and protection during chemical reactions. This feature distinguishes it from similar compounds and makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C15H24Cl2N2O4 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
methyl 2-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O4.2ClH/c1-15(2,3)21-14(19)17-9-12(16)10-7-5-6-8-11(10)13(18)20-4;;/h5-8,12H,9,16H2,1-4H3,(H,17,19);2*1H |
Clave InChI |
BOSOCJQSQNJCKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1C(=O)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


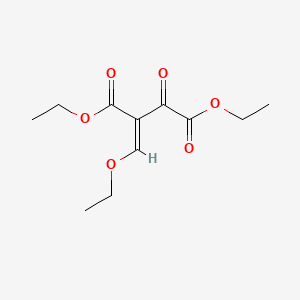


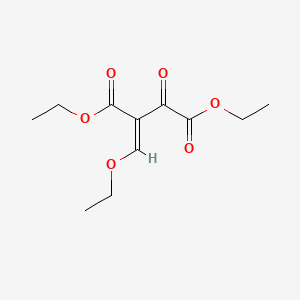
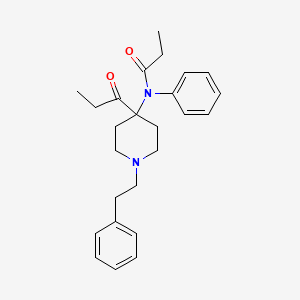
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
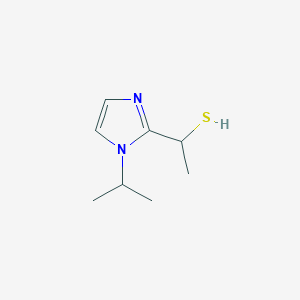
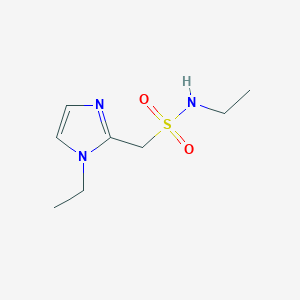
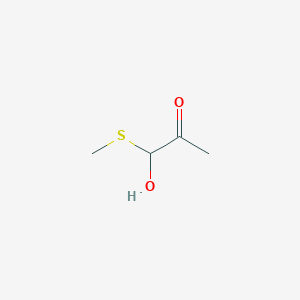
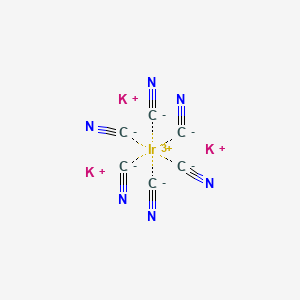
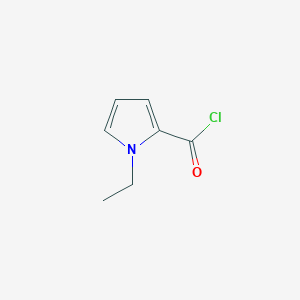
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
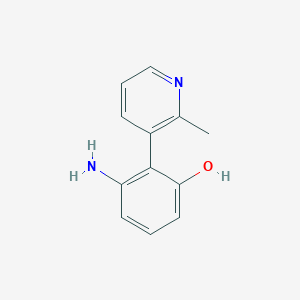
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
